molecular formula C8H19NO3S B14010114 Dibutylsulfamic acid CAS No. 90225-81-3

Dibutylsulfamic acid

Cat. No.: B14010114
CAS No.: 90225-81-3
M. Wt: 209.31 g/mol
InChI Key: BAQKWXACUNEBOT-UHFFFAOYSA-N
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Description

Dibutylsulfamic acid is an organic compound that belongs to the class of sulfamic acids It is characterized by the presence of two butyl groups attached to the nitrogen atom of the sulfamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylsulfamic acid typically involves the reaction of sulfamic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Sulfamic acid+ButylamineDibutylsulfamic acid\text{Sulfamic acid} + \text{Butylamine} \rightarrow \text{this compound} Sulfamic acid+Butylamine→Dibutylsulfamic acid

The reaction is usually conducted in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dibutylsulfamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield dibutylsulfonic acid, while reduction may produce dibutylamine.

Scientific Research Applications

Dibutylsulfamic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of dibutylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Butylsulfamic acid: Similar to dibutylsulfamic acid but with only one butyl group.

    Diethylsulfamic acid: Contains two ethyl groups instead of butyl groups.

    Dipropylsulfamic acid: Contains two propyl groups instead of butyl groups.

Uniqueness

This compound is unique due to the presence of two butyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other sulfamic acids and allows for unique applications in various fields.

Properties

CAS No.

90225-81-3

Molecular Formula

C8H19NO3S

Molecular Weight

209.31 g/mol

IUPAC Name

dibutylsulfamic acid

InChI

InChI=1S/C8H19NO3S/c1-3-5-7-9(8-6-4-2)13(10,11)12/h3-8H2,1-2H3,(H,10,11,12)

InChI Key

BAQKWXACUNEBOT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)O

Origin of Product

United States

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